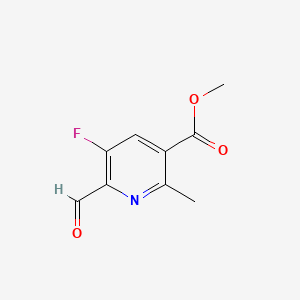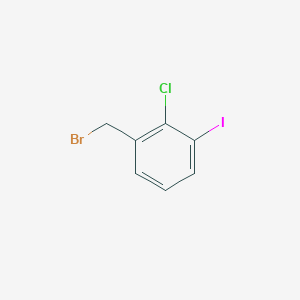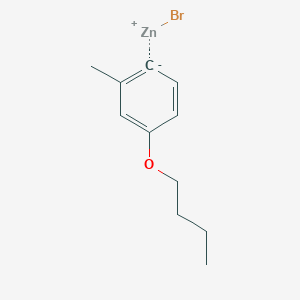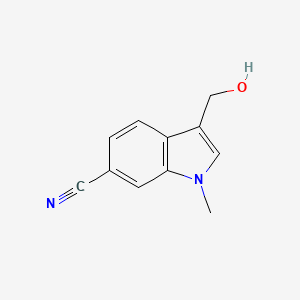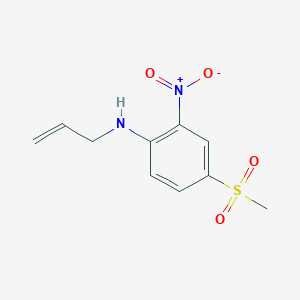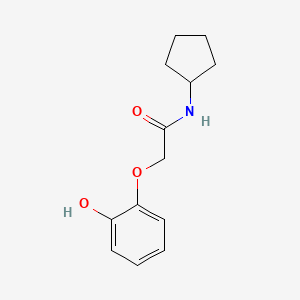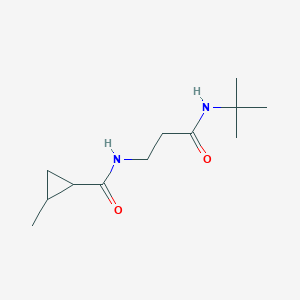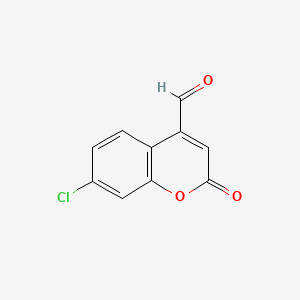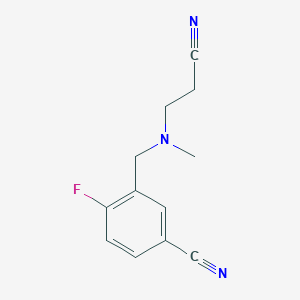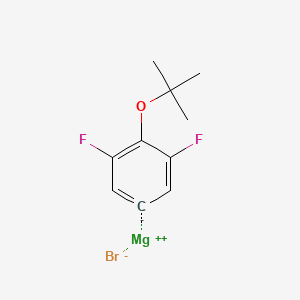
(4-t-Butoxy-3,5-difluorophenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly valued for its ability to form carbon-carbon bonds, making it a crucial tool in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of (4-tert-butoxy-3,5-difluorophenyl)bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the production of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide follows similar principles but is optimized for larger quantities. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors equipped with efficient stirring and temperature control systems.
化学反应分析
Types of Reactions
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide include carbonyl compounds, alkyl halides, and various electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products Formed
The major products formed from reactions involving (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide depend on the specific reactants used. For example, reactions with aldehydes or ketones yield alcohols, while reactions with alkyl halides produce new carbon-carbon bonds.
科学研究应用
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals, agrochemicals, and materials science compounds.
Biology: It is employed in the synthesis of biologically active molecules and intermediates for drug discovery.
Medicine: It is used in the development of new therapeutic agents and in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the organomagnesium compound on electrophilic centers in the reactants. The magnesium atom in the Grignard reagent coordinates with the oxygen atom in carbonyl compounds, facilitating the nucleophilic addition to the carbonyl carbon. This results in the formation of new carbon-carbon bonds and the generation of alcohols or other products.
相似化合物的比较
Similar Compounds
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (4-tert-butoxy-3,5-dichlorophenyl)magnesium bromide
- (4-tert-butoxy-3,5-dibromophenyl)magnesium bromide
Uniqueness
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of fluorine atoms, which can impart distinct electronic and steric effects on the compound’s reactivity. The tert-butoxy group also provides steric hindrance, influencing the compound’s selectivity in reactions. These features make it a valuable reagent for specific synthetic applications where such properties are desired.
属性
分子式 |
C10H11BrF2MgO |
|---|---|
分子量 |
289.40 g/mol |
IUPAC 名称 |
magnesium;1,3-difluoro-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-10(2,3)13-9-7(11)5-4-6-8(9)12;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
SGVDQXNIDOZUEP-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



